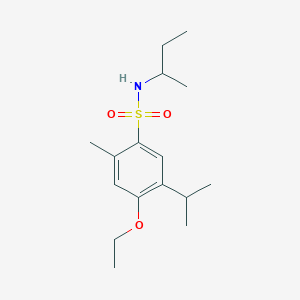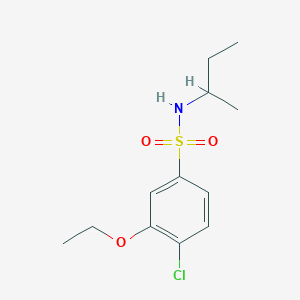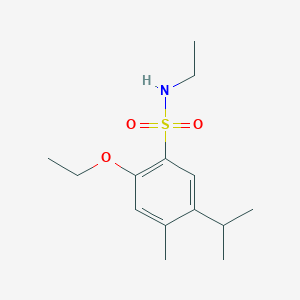![molecular formula C16H25NO4S B345109 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine CAS No. 873578-75-7](/img/structure/B345109.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound known for its unique structure and properties It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Aplicaciones Científicas De Investigación
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-N’- (2,4-dimethoxyphenyl)urea
- N,4-dimethylbenzenesulfonamide
Uniqueness
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is unique due to its specific substitution pattern on the benzene ring and the presence of both cyclohexyl and dimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
873578-75-7 |
|---|---|
Fórmula molecular |
C16H25NO4S |
Peso molecular |
327.4g/mol |
Nombre IUPAC |
N-cyclohexyl-2,5-dimethoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-12-10-15(21-4)16(11-14(12)20-3)22(18,19)17(2)13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3 |
Clave InChI |
KNYJJWOPCQXZHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)OC |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(C)C2CCCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine](/img/structure/B345028.png)

amine](/img/structure/B345035.png)
amine](/img/structure/B345036.png)

amine](/img/structure/B345043.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B345048.png)

amine](/img/structure/B345054.png)
![(Tert-butyl)[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B345055.png)
![(Tert-butyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B345057.png)
![5-Chloro-2-ethoxy-4-methyl-1-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B345058.png)
amine](/img/structure/B345060.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B345063.png)
